
4-Bromo-1-methoxy-2-methylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-1-methoxy-2-methylbut-2-ene” is an alkylating agent that reacts with DNA, RNA, and proteins . It has been shown to be effective in the treatment of bladder cancer . The compound has a molecular weight of 149.03 .
Molecular Structure Analysis
The IUPAC name of the compound is "(2E)-4-bromo-1-methoxy-2-methyl-2-butene" . The compound has a molecular weight of 179.06 .Chemical Reactions Analysis
The compound, being an alkylating agent, is known to react with DNA, RNA, and proteins . This property is utilized in its role as a therapeutic agent in the treatment of bladder cancer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.03 . The density is 1.3±0.1 g/cm3, and the boiling point is 125.2±9.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Bromo-1-methoxy-2-methylbut-2-ene is structurally related to compounds that serve as intermediates in the synthesis of complex molecules. For example, Xu and He (2010) developed an efficient synthesis of 2-bromo-6-methoxynaphthalene, a compound used in the preparation of non-steroidal anti-inflammatory agents, by employing environmentally benign reagents, highlighting the importance of such intermediates in drug synthesis (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Feuerstein et al. (2006) described the synthesis of 1,3-enynes through a palladium-catalyzed reaction, demonstrating the utility of vinyl bromides (related to the bromo-alkene structure of this compound) in creating compounds with potential applications in pharmaceuticals and materials (M. Feuerstein, L. Chahen, H. Doucet, & M. Santelli, 2006).
Material Science
In material science, brominated compounds are often used for the modification of electronic properties of materials or as intermediates in the synthesis of complex organic molecules. For instance, Martins (2002) investigated the regiospecific allylic mono- and dibromination of certain alkenes, which could be relevant to the synthesis of heterocycles, potentially useful in electronic materials (M. Martins, 2002).
Biocatalysis
Another interesting application comes from the realm of biocatalysis, where Asako et al. (2010) developed a method for producing chiral methyl 4-bromo-3-hydroxybutyrate enantiomers using engineered proteins. This work illustrates the potential of brominated intermediates in asymmetric synthesis and the production of chiral molecules, which are crucial in the development of new drugs (H. Asako, M. Shimizu, Y. Makino, & N. Itoh, 2010).
properties
IUPAC Name |
(E)-4-bromo-1-methoxy-2-methylbut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDBUGDYRATAD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

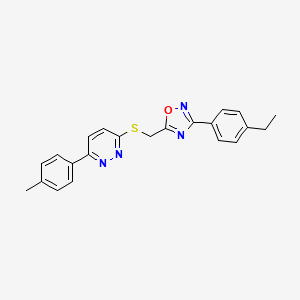
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
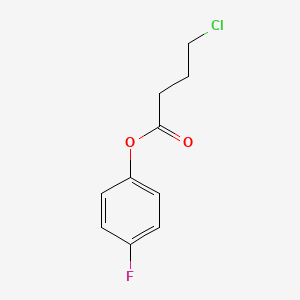
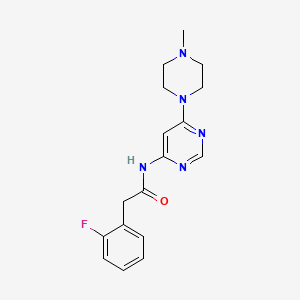
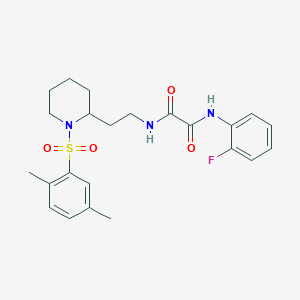
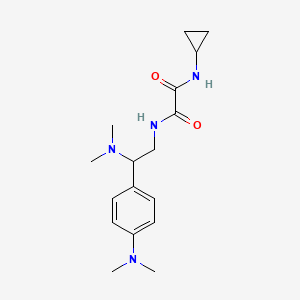

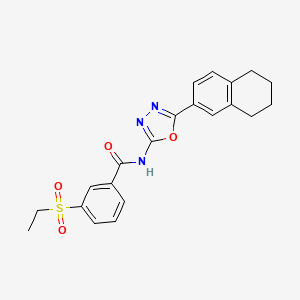
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)